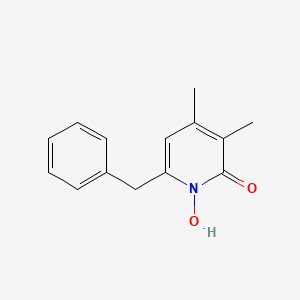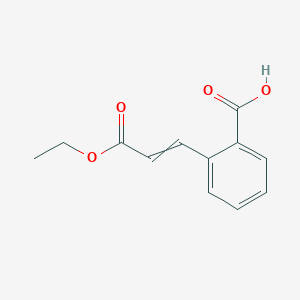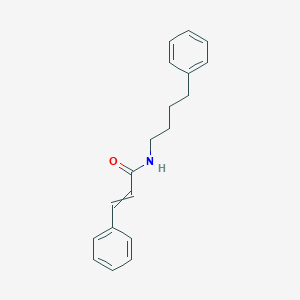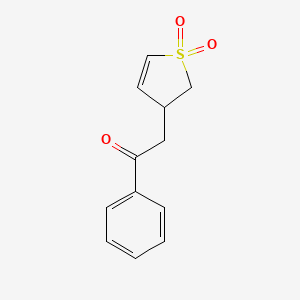
Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- is a chemical compound with a unique structure that includes a phenyl group and a thienyl group with a dioxido substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- typically involves the reaction of a phenyl ethanone derivative with a thienyl compound under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The process includes the purification of the final product to meet the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)morpholine
- 2-Chloro-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-nitroisonicotinamide
Uniqueness
Ethanone, 2-(2,3-dihydro-1,1-dioxido-3-thienyl)-1-phenyl- is unique due to its specific combination of phenyl and thienyl groups with a dioxido substitution. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
142836-12-2 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12O3S/c13-12(11-4-2-1-3-5-11)8-10-6-7-16(14,15)9-10/h1-7,10H,8-9H2 |
InChI Key |
WOCPSQRGTSVPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


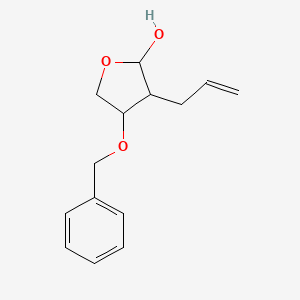
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
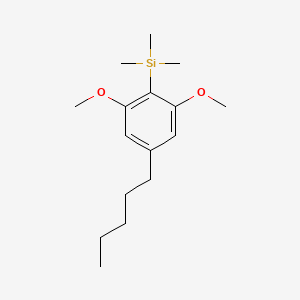
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
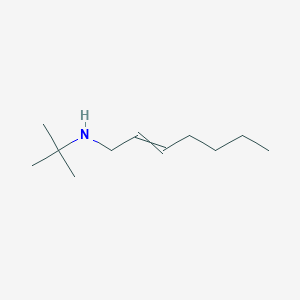
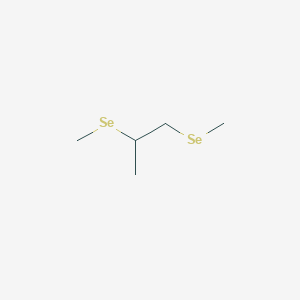
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
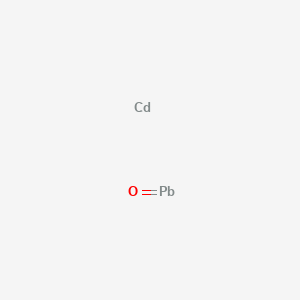
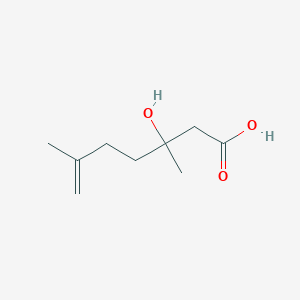
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
